5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
DFZSFQSACXTKPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Bromo-α-(ethylsulfanyl)cinnamonitrile Precursors
A notable route to 5-amino-3-aryl-1H-pyrazoles involves the use of β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives as key intermediates. The synthesis proceeds as follows:
- Step 1: Preparation of β-bromo-α-(ethylsulfanyl)cinnamonitrile with the desired aryl substituent (in this case, 4-bromo-3-methoxyphenyl).
- Step 2: Oxidation of these cinnamonitriles with hydrogen peroxide (H2O2) to yield β-bromo-α-(ethylsulfinyl)cinnamonitriles.
- Step 3: Treatment of the sulfoxides with hydrazine hydrate leads to cyclization and formation of the 5-amino-3-aryl-1H-pyrazole core.
- Step 4: Hydrochloric acid hydrolysis finalizes the pyrazole amine formation.
This method provides good yields and is versatile for various aryl substitutions, including the 4-bromo-3-methoxyphenyl group.
O-Alkylation of 4-Bromo-1-phenyl-1H-pyrazol-3-ol
Another approach involves starting from 4-bromo-1-phenyl-1H-pyrazol-3-ol, which undergoes O-alkylation:
- The pyrazol-3-ol is reacted with methyl iodide in an alkaline medium.
- This reaction selectively methylates the hydroxyl group at position 3, yielding the 3-methoxy derivative.
- The product is isolated by column chromatography with high yield (~88%).
This method is advantageous for introducing the methoxy group on the phenyl ring attached to the pyrazole nucleus.
One-Pot Modular Synthesis from Phenacyl Bromides and Hydrazones
A modular synthetic strategy involves:
- Reacting phenacyl bromides bearing the 4-bromo-3-methoxyphenyl substituent with hydrazones derived from aryl aldehydes.
- The reaction occurs in ethanol under reflux conditions.
- The process yields 3,5-diarylpyrazoles, including the target 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine derivatives.
- Reaction times are typically short (15–30 minutes), and yields can be moderate (~30%) but can be optimized by adjusting reagent ratios.
Diazotization and Sandmeyer Reaction for Bromo Substitution
For pyrazole amines with amino groups at position 4, a diazotization followed by a Sandmeyer reaction can introduce the bromo substituent:
- The 4-amino-1H-pyrazol derivative is diazotized using inorganic acids.
- Subsequent treatment with copper(I) bromide substitutes the diazonium group with bromine.
- This method is used in the synthesis of ruxolitinib intermediates and can be adapted for the 4-bromo substitution on the phenyl ring.
Summary of Synthetic Routes and Yields
Analytical and Characterization Data
- NMR Spectroscopy: 1H, 13C, and 15N NMR data confirm substitution patterns and pyrazole ring formation. For example, characteristic singlets for pyrazole protons and aromatic protons are observed in the expected chemical shift ranges.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the bromo and methoxy substitutions.
- IR Spectroscopy: Functional groups such as amino (-NH2) and methoxy (-OCH3) show characteristic absorption bands.
- Melting Points: Provide purity indication and are consistent with literature values for similar substituted pyrazoles.
Research Outcomes and Practical Considerations
- The β-bromo-α-(ethylsulfanyl)cinnamonitrile route is well-documented for its efficiency and adaptability to various aryl substituents, including electron-withdrawing and electron-donating groups.
- O-alkylation provides a straightforward method for methoxy substitution but requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- The one-pot modular synthesis is attractive for rapid library synthesis but may require optimization for yield improvement.
- The diazotization/Sandmeyer approach is valuable for late-stage bromination but involves handling diazonium intermediates, which can be sensitive.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom on the phenyl ring undergoes NAS under specific conditions. For example:
-
Suzuki–Miyaura Cross-Coupling : Reactivity with aryl boronic acids in the presence of Pd catalysts ( ):
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-(3-Methoxy-4-biphenyl)-1H-pyrazol-3-amine | 75–85 |
This reaction enables the introduction of diverse aryl groups, enhancing molecular complexity for pharmaceutical applications.
Functionalization of the Amino Group
The pyrazole C3-amino group participates in condensation and acylation reactions:
Acylation
Reaction with acyl chlorides forms amide derivatives ( ):
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Thiophene-2-carbonyl chloride | N-(5-(4-Bromo-3-methoxyphenyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide | TiCl₄, pyridine, 60°C | 48–67 |
Schiff Base Formation
Condensation with aldehydes yields imine derivatives ( ):
| Aldehyde | Product | Conditions | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine | Solvent-free, 120°C | 70–80 |
Electrophilic Substitution on the Pyrazole Ring
The amino group activates the pyrazole ring toward electrophilic attack:
Nitration
Nitration occurs preferentially at the C4 position ( ):
| Reagents/Conditions | Product | Yield (%) |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-(4-Bromo-3-methoxyphenyl)-4-nitro-1H-pyrazol-3-amine | 60–65 |
Halogenation
Bromination or chlorination at C4 is feasible ( ):
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NBS, DMF, 50°C | 4-Bromo-5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine | Radical initiation | 55–60 |
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under acidic or basic conditions ( ):
| Reagents/Conditions | Product | Yield (%) |
|---|---|---|
| BBr₃, DCM, −78°C to RT | 5-(4-Bromo-3-hydroxyphenyl)-1H-pyrazol-3-amine | 85–90 |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with diazo compounds ():
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Diazoacetophenone | 5-(4-Bromo-3-methoxyphenyl)-3-(1-phenylvinyl)-1H-pyrazole | Cu(acac)₂, 80°C | 50–55 |
Reductive Amination
The amino group facilitates reductive amination with carbonyl compounds ( ):
| Carbonyl Compound | Product | Conditions | Yield (%) |
|---|---|---|---|
| Cyclohexanone | N-Cyclohexyl-5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine | NaBH₄, MeOH, RT | 65–70 |
Sandmeyer Reaction
Diazotization of the amino group enables bromine retention or substitution ( ):
| Reagents/Conditions | Product | Yield (%) |
|---|---|---|
| NaNO₂, HBr, CuBr | 5-(4-Bromo-3-methoxyphenyl)-3-bromo-1H-pyrazole | 40–45 |
Scientific Research Applications
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a bromo and methoxy substituent on a phenyl ring linked to a pyrazole ring. The pyrazole moiety is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromo and methoxy groups enhances its chemical reactivity and biological interactions, making it a subject of interest in scientific studies.
Scientific Research Applications
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine has potential applications in various scientific fields.
Potential Therapeutic Applications It has shown potential as an inhibitor of specific enzymes involved in cell signaling pathways and may inhibit protein tyrosine phosphatases, which play critical roles in cellular regulation. Such activities suggest that this compound could be valuable in therapeutic applications, particularly in cancer research and treatment.
Interaction Studies Research indicates that this compound may interact with proteins involved in signal transduction pathways, potentially leading to altered cellular responses. Detailed studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding mechanisms and affinities.
Synthesis The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-methoxyacetophenone with hydrazine hydrate. This process is generally conducted under reflux conditions in a suitable solvent such as ethanol. The reaction conditions, including temperature and reaction time, are optimized to maximize yield. The formation of the pyrazole ring occurs through the condensation of the hydrazine with the carbonyl group of the acetophenone derivative.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Structural Features :
- Pyrazole Core : The 1H-pyrazol-3-amine scaffold provides a planar, aromatic heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Substituents : The 4-bromo-3-methoxyphenyl group introduces steric bulk, electron-withdrawing (bromine) and electron-donating (methoxy) effects, which influence reactivity and biological interactions.
A plausible route for the target compound involves cyclizing a β-ketonitrile precursor derived from 4-bromo-3-methoxyacetophenone with hydrazine.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:
Key Observations :
- Electronic Effects : Bromine in the target compound enhances electrophilicity compared to purely methoxy-substituted analogs (e.g., SI112) .
- Steric Considerations : The 3-methoxy group in the target compound creates steric hindrance distinct from 5-bromothiophene derivatives (e.g., 4k) .
- Biological Relevance : Dichlorophenyl analogs (e.g., 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine) are associated with antimicrobial activity, suggesting halogen positioning impacts bioactivity .
Physicochemical Properties
Biological Activity
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromo and methoxy substituent on a phenyl ring, linked to a pyrazole ring, which enhances its chemical reactivity and biological interactions. This article delves into its biological activity, particularly in cancer research, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyrazole moiety known for its potential medicinal properties. The presence of the bromo and methoxy groups contributes to the compound's unique reactivity profile, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition
Research indicates that 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine may inhibit specific enzymes involved in cell signaling pathways, particularly protein tyrosine phosphatases (PTPs). PTPs are crucial for cellular regulation and signaling, suggesting that this compound could play a role in therapeutic applications aimed at modulating these pathways, especially in cancer treatment.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine have shown significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects on MDA-MB-231 breast cancer cells.
- Lung Cancer : Antitumor activity has been reported against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
Table 1 summarizes the anticancer activity of various pyrazole derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine | MDA-MB-231 | TBD |
| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
| 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | HCT-116 | 0.07 |
The mechanisms through which 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, leading to reduced cell viability.
- Signal Transduction Modulation : By inhibiting specific enzymes such as PTPs, it may alter cellular signaling pathways critical for cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine. For example:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties using various cell lines. The results indicated significant cytotoxicity against multiple types of cancer cells, reinforcing the potential of pyrazole compounds in oncology .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer signaling pathways. Such studies are essential for understanding the pharmacodynamics and optimizing lead compounds for further development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., cyclization of substituted hydrazides with aldehydes) and condensation reactions (e.g., hydrazine hydrate with acrylamide derivatives) are commonly employed. For example, microwave-mediated reactions can achieve high yields (>80%) by reducing side reactions . Optimization involves adjusting solvent polarity (ethanol vs. POCl₃), temperature (60–120°C), and catalyst selection. Evidence from similar pyrazole derivatives suggests that cyclization with POCl₃ at 120°C enhances regioselectivity .
Q. How is the structural characterization of this compound validated in crystallographic and spectroscopic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms the planar geometry of the pyrazole ring and substituent orientation. For example, C–H···π interactions in dimeric structures are resolved via SC-XRD . Spectroscopic validation includes:
- IR : NH₂ stretches (~3448 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ at 308.02) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing bromo and methoxy groups lower HOMO energy, enhancing stability. Correlation-energy density functional methods (e.g., Colle-Salvetti) validate polarizability and charge distribution . Molecular docking studies assess binding affinity to biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in bioactivity data (e.g., antitubercular vs. anticancer assays)?
- Methodology :
- Dose-response profiling : IC₅₀ values for antitubercular activity (e.g., 0.5–2.0 µg/mL) vs. cytotoxicity thresholds (e.g., >10 µM in cancer cell lines) .
- Selectivity indices : Compare activity against target enzymes (e.g., α-glucosidase) vs. off-target effects using enzyme inhibition assays .
- Structural analogs : Modify substituents (e.g., replacing methoxy with trifluoromethyl) to isolate structure-activity relationships (SAR) .
Q. How do crystallographic data inform polymorph screening and stability studies?
- Methodology : SHELX software refines SC-XRD data to identify packing motifs (e.g., centrosymmetric dimers via C–H···π bonds). Thermal stability is assessed via differential scanning calorimetry (DSC), correlating lattice energy with melting points. Polymorph screening uses solvent evaporation under varied humidity/temperature conditions .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
